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Compound of Interest

Compound Name: 1-Pentyl-1H-indole-2,3-dione

Cat. No.: B1270982

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1-Pentyl-1H-
indole-2,3-dione (also known as N-pentyl isatin), a derivative of the versatile heterocyclic
compound isatin. This document is intended to serve as a comprehensive resource, presenting
nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a
structured format, alongside detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from *H NMR, 3C NMR, IR, and MS
analyses of 1-Pentyl-1H-indole-2,3-dione.

Table 1: *H NMR Spectroscopic Data for 1-Pentyl-1H-indole-2,3-dione
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
7.65 td 1H Ar-H
7.55 d 1H Ar-H
7.18 d 1H Ar-H
7.11 t 1H Ar-H
3.71 t 2H N-CH2
1.63 quintet 2H N-CH2-CH:
1.31 m 4H -(CHz2)2-CHs
0.88 t 3H -CHs

Table 2: 13C NMR Spectroscopic Data for 1-Pentyl-1H-indole-2,3-dione
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Chemical Shift (8) ppm Assighment
183.7 C=0 (C3)
158.0 C=0 (C2)
150.7 Ar-C (C7a)
138.3 Ar-CH (C6)
124.6 Ar-CH (C4)
123.2 Ar-CH (C5)
117.5 Ar-C (C3a)
110.8 Ar-CH (C7)
40.1 N-CH2

28.7 N-CH2-CH:
28.6 N-(CHz)2-CHz
22.1 N-(CHz)3-CHz
13.8 -CHs

Table 3: Infrared (IR) Spectroscopy Peak List for a Representative N-Alkylated Isatin

Wavenumber (cm~?) Intensity Assignment
~1735 Strong C=0 stretch (ketone)
~1610 Strong C=0 stretch (amide)
~1470 Medium C-H bend (CH2)
~1350 Medium C-N stretch

~750 Strong C-H bend (aromatic)

Note: Specific IR data for 1-Pentyl-1H-indole-2,3-dione was not available. The data presented

is characteristic of N-alkylated isatin derivatives.
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Table 4: Mass Spectrometry (MS) Data for a Representative N-Alkylated Isatin

m/z Relative Intensity (%) Assignment
217 High [M]* (Molecular lon)
) [M - CsH11]* (Loss of the
146 High
pentyl group)
118 Medium [M - CsH11 - COJ*
90 Medium [M - CsH11 - 2COJ*

Note: Specific MS data for 1-Pentyl-1H-indole-2,3-dione was not available. The fragmentation
pattern presented is based on the expected fragmentation of N-alkylated isatins.

Experimental Protocols

Detailed methodologies for the spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 1-Pentyl-1H-indole-2,3-dione (typically 5-10 mg) is
dissolved in a deuterated solvent (e.g., 0.5 mL of DMSO-de) in a standard 5 mm NMR tube.
Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (6 = 0.00

ppm).
Instrumentation: *H and 3C NMR spectra are recorded on a 400 MHz spectrometer.

IH NMR Spectroscopy Parameters:

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16-32 scans are typically sufficient.

Relaxation Delay: 1-2 seconds.

Spectral Width: A spectral width of approximately 16 ppm is used.
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13C NMR Spectroscopy Parameters:

Pulse Program: Proton-decoupled pulse sequence.

Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the lower
natural abundance of 13C.

Relaxation Delay: 2-5 seconds.

Spectral Width: A spectral width of approximately 220 ppm is used.

Infrared (IR) Spectroscopy

Sample Preparation: The solid sample of 1-Pentyl-1H-indole-2,3-dione is analyzed using the
Attenuated Total Reflectance (ATR) technique. A small amount of the solid is placed directly on
the ATR crystal.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond
ATR accessory is used.

Data Acquisition:

e Spectral Range: 4000-400 cm™1,

e Resolution: 4 cm™1,

e Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

o A background spectrum of the clean ATR crystal is recorded prior to sample analysis and
subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer via a Gas
Chromatography (GC) system for separation and purification prior to ionization.

Instrumentation: A GC system coupled to a Mass Spectrometer (GC-MS) with an Electron
lonization (EI) source.
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Gas Chromatography (GC) Parameters:
e Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 um).
o Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

« Injection Mode: Splitless injection of a dilute solution of the sample in a suitable solvent (e.g.,
ethyl acetate).

o Temperature Program: An initial oven temperature of 100°C, held for 2 minutes, then ramped
to 280°C at a rate of 10°C/min, and held for 5 minutes.

Mass Spectrometry (MS) Parameters:

 lonization Mode: Electron lonization (El) at 70 eV.

Mass Range: m/z 40-500.

Scan Speed: 2 scans/second.

lon Source Temperature: 230°C.

Transfer Line Temperature: 280°C.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like 1-Pentyl-1H-indole-2,3-dione.
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General Spectroscopic Analysis Workflow
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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of 1-Pentyl-1H-
indole-2,3-dione.

 To cite this document: BenchChem. [Spectroscopic Profile of 1-Pentyl-1H-indole-2,3-dione: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1270982#spectroscopic-data-nmr-ir-ms-of-1-pentyl-
1h-indole-2-3-dione]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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